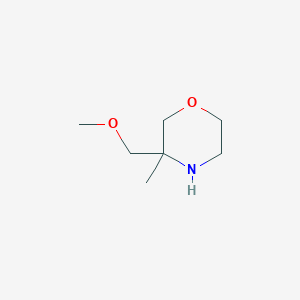
5-(2-methylpropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylpropyl)pyrimidin-2-amine is an organic compound that has been studied extensively in scientific research for its potential applications in the field of medicine. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. This compound is a precursor to a variety of drugs, including some of the most commonly used anticonvulsants. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release.
Applications De Recherche Scientifique
5-(2-methylpropyl)pyrimidin-2-amine has been studied extensively in scientific research for its potential applications in the field of medicine. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters norepinephrine and dopamine.
Mécanisme D'action
The exact mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-methylpropyl)pyrimidin-2-amine are not fully understood. However, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. It has also been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-methylpropyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Additionally, it has been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known. A limitation of this compound is that it is a relatively new compound and therefore has not been studied extensively. Additionally, its mechanism of action is not fully understood and further research is needed to elucidate its effects.
Orientations Futures
There are several potential future directions for research on 5-(2-methylpropyl)pyrimidin-2-amine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential applications in the field of medicine, such as its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. Finally, further research could be done to investigate its potential as an anticonvulsant and its potential side effects.
Méthodes De Synthèse
5-(2-methylpropyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a palladium catalyst. This reaction produces the desired pyrimidin-2-amine as well as other byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2-methylpropyl chloride with pyrimidine in the presence of a base, or the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-(2-methylpropyl)pyrimidin-2-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichloropyrimidine", "2-methylpropylamine", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding pyrimidine intermediate.", "Step 2: The pyrimidine intermediate is then reacted with 2-methylpropylamine in ethanol to form the desired 5-(2-methylpropyl)pyrimidin-2-amine product.", "Step 3: The product is then purified through recrystallization using acetic acid as a solvent." ] } | |
Numéro CAS |
39268-70-7 |
Nom du produit |
5-(2-methylpropyl)pyrimidin-2-amine |
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



